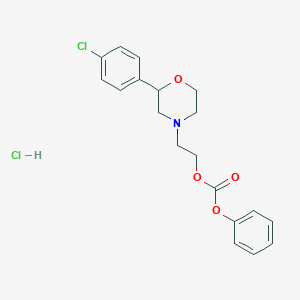
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, typically involves the cyclization of thiourea with brominated phenyl compounds. This process can lead to various thiazole compounds with potential anticonvulsant activities as explored by Raj and Narayana (2006) and others in the field (Raj & Narayana, 2006).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the compound's planar structure and provide insights into its electronic properties, as demonstrated in various studies on similar compounds, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Du & Wu, 2020).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 1,3-Thiazoles : Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 has been used as a catalyst for synthesizing 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, including 4-methoxyphenacyl bromide, which is related to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. This method provides an efficient, atom-economical, and straightforward route for synthesizing 1,3-thiazoles (Shahbazi-Alavi et al., 2019).
One Step Synthesis : A smooth one-step synthesis of related 1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, characterizing the newly prepared compounds through analytical and spectral analysis, highlights the efficient production of thiazole derivatives (Vijaya Raj & Narayana, 2006).
Synthesis of Thiazol-2-amine Derivatives : The synthesis of 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea demonstrates the versatility in creating various thiazol-2-amine derivatives, including those with 4-methoxy groups (Ai, 2008).
Applications in Medical and Biological Research
Anticancer Activity : Synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which includes a methoxyphenyl component similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, has been explored for anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activity : The synthesis and evaluation of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which includes derivatives of thiazol-2-amine, for potent anthelmintic and antibacterial activities, provide insights into the biological applications of these compounds (Bhandari & Gaonkar, 2016).
Miscellaneous Applications
Corrosion Inhibition : Studies on the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, through density functional theory (DFT) calculations and molecular dynamics simulations, indicate the potential application of these compounds in protecting metals against corrosion (Kaya et al., 2016).
Functional Modification in Polymer Science : Research on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with 2-aminothiazole among other compounds, and their enhanced antibacterial and antifungal activities, showcases the use of thiazole derivatives in polymer science for medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSACNUWIZRJGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353630 |
Source


|
| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
189011-00-5 |
Source


|
| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)





![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)


![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)